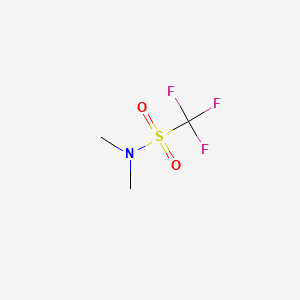

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Description

Properties

IUPAC Name |

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIWUFBWQIELGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182325 | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28048-17-1 | |

| Record name | AI 3-10742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA), a fluorinated sulfonamide with growing interest in various scientific fields, including materials science and as a potential scaffold in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, synthesis, and spectroscopic properties. It also explores the broader context of trifluoromethanesulfonamides in drug discovery, presenting a representative signaling pathway to illustrate their potential as kinase inhibitors. Detailed experimental protocols and data are presented to support researchers in their work with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, imparting high polarity and thermal stability.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 28048-17-1 | --INVALID-LINK-- |

| Molecular Formula | C₃H₆F₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 177.15 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to Light yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 42 °C at 12 mmHg | --INVALID-LINK-- |

Computed Properties

| Property | Value | Reference |

| XLogP3 | 0.7 | --INVALID-LINK-- |

| Topological Polar Surface Area | 45.8 Ų | --INVALID-LINK-- |

| Complexity | 199 | --INVALID-LINK-- |

| Refractive Index | 1.39 (20/D) | --INVALID-LINK-- |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a safe and scalable method, highlighting its accessibility for research and potential industrial applications.

Synthetic Workflow

The general approach to synthesizing N,N-disubstituted trifluoromethanesulfonamides involves the reaction of trifluoromethanesulfonyl chloride with a secondary amine.

Experimental Protocol: Synthesis of this compound

A detailed, scalable synthetic protocol has been described in the literature, emphasizing safety and efficiency.[1] The following is a representative procedure based on this work.

Materials:

-

Trifluoromethanesulfonyl chloride (TfCl)

-

Aqueous dimethylamine solution (e.g., 40 wt. %)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

A reaction vessel equipped with a magnetic stirrer and an addition funnel is charged with a cooled (0 °C) aqueous solution of dimethylamine.

-

Trifluoromethanesulfonyl chloride is added dropwise to the stirred dimethylamine solution while maintaining the temperature at or below 5 °C using an ice bath. The reaction is exothermic, and careful control of the addition rate is crucial.

-

After the addition is complete, the reaction mixture is allowed to stir at 0-5 °C for an additional 1-2 hours to ensure complete reaction.

-

The reaction mixture is then transferred to a separatory funnel. The organic layer, containing the product, is separated.

-

The aqueous layer is extracted with diethyl ether (or another suitable organic solvent) to recover any dissolved product.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure to afford this compound as a clear liquid.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

| Spectroscopy Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | A singlet corresponding to the two methyl groups (N-(CH₃)₂), expected in the range of 2.8-3.2 ppm. |

| ¹³C NMR | A quartet for the trifluoromethyl carbon (CF₃) due to coupling with fluorine, and a singlet for the methyl carbons (N-(CH₃)₂). |

| ¹⁹F NMR | A singlet for the trifluoromethyl group (CF₃), typically observed in the range of -70 to -80 ppm relative to CFCl₃. |

| IR Spectroscopy | Characteristic strong absorption bands for S=O stretching (around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹), C-F stretching (around 1100-1250 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 177.01, along with characteristic fragmentation patterns. |

Chemical Reactivity and Hazards

This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment should be used when handling this compound.

The trifluoromethyl group is a strong electron-withdrawing group, which makes the sulfur atom of the sulfonamide susceptible to nucleophilic attack. However, the N,N-dimethyl substitution provides steric hindrance around the nitrogen atom.

Applications in Drug Discovery and Materials Science

The trifluoromethanesulfonyl group is a key pharmacophore in a number of biologically active molecules. Its high electronegativity and lipophilicity can improve the metabolic stability, bioavailability, and binding affinity of drug candidates. Sulfonamides, in general, are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. Many of these activities stem from their ability to act as enzyme inhibitors, particularly targeting kinases.

In materials science, related fluorinated sulfonamides are being explored as stable electrolytes in high-energy-density batteries due to their high electrochemical stability and ionic conductivity.[1]

Representative Signaling Pathway: TGF-β/SMAD Pathway

While there is no specific signaling pathway documented for this compound, the broader class of sulfonamides has been extensively studied as inhibitors of various protein kinases. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is a common target for small molecule kinase inhibitors in cancer therapy. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel sulfonamide-based inhibitors.

This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TBRII), which then recruits and phosphorylates the type I receptor (TBRI). The activated TBRI, a serine/threonine kinase, phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus, where it regulates the transcription of target genes involved in cellular responses. Small molecule inhibitors targeting the kinase activity of TBRI can block this entire downstream signaling cascade, making it an attractive strategy for therapeutic intervention.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its straightforward and scalable synthesis makes it readily accessible for a variety of applications. While its direct biological activity is not yet extensively documented, the established importance of the trifluoromethanesulfonamide scaffold in medicinal chemistry, particularly as kinase inhibitors, suggests significant potential for this compound in drug discovery and development. Further research into its biological effects and applications in materials science is warranted. This guide provides a foundational resource for scientists and researchers working with this promising compound.

References

In-Depth Technical Guide: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (CAS Number: 28048-17-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, a fluorinated organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates available data on its chemical and physical properties, synthesis, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 28048-17-1 | [2][3] |

| Molecular Formula | C₃H₆F₃NO₂S | [2][3] |

| Molecular Weight | 177.14 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 42 °C at 12 mmHg | |

| Purity (by GC) | >98.0% | [1] |

| Storage Temperature | Room temperature (recommended in a cool, dark place, <15°C) | |

| Sensitivity | Air sensitive, store under inert gas |

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the most plausible synthetic route involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This reaction is a standard method for the formation of sulfonamides.[2]

The precursor, trifluoromethanesulfonyl chloride, can be synthesized from trifluoromethanesulfonic acid by reacting it with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide.[4]

A general experimental workflow for the synthesis of sulfonamides from a sulfonyl chloride and an amine is depicted in the following diagram.

Caption: General workflow for the synthesis of sulfonamides.

Spectral Data

-

¹H NMR: A singlet corresponding to the six protons of the two methyl groups.

-

¹³C NMR: Resonances for the methyl carbons and the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for S=O stretching, C-N stretching, and C-F bonds.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The triflamide (CF₃SO₂NHR) and triflimide (CF₃SO₂)₂NH moieties are of significant interest in medicinal chemistry due to their unique physicochemical properties.[5][6] These groups can enhance the lipophilicity, metabolic stability, and biological activity of drug candidates.[5][7]

While specific applications of this compound in drug development are not widely reported, N,N-disubstituted sulfonamides, in general, are a well-established class of compounds in medicinal chemistry.[8] They are often used as bioisosteres of other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[8]

The introduction of a trifluoromethyl group can further enhance these properties. The logical relationship for considering such a scaffold in drug design is outlined below.

Caption: Rationale for using trifluoromethylated sulfonamides in drug design.

Safety Information

This compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation.[2] The GHS hazard statements associated with this compound are summarized in the table below.

| Hazard Statement | Description | Source(s) |

| H226 | Flammable liquid and vapor | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

Standard precautionary measures for handling flammable and irritant chemicals should be strictly followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

References

- 1. This compound | 28048-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDMS). While a specific, publicly available experimental determination of its three-dimensional structure through techniques such as X-ray crystallography or gas-phase electron diffraction has not been identified in a thorough review of scientific literature, this document compiles essential identification information, computed structural data, and generalized experimental protocols relevant to its characterization. This guide serves as a foundational resource for researchers working with this compound, offering insights into its molecular architecture and the methodologies that can be applied to further elucidate its precise structural parameters.

Introduction

This compound, a fluorinated sulfonamide, is a compound of interest in various chemical and pharmaceutical research domains. Its unique combination of a trifluoromethyl group, a sulfonyl moiety, and dimethylamino functionality imparts specific electronic and steric properties that can influence its reactivity, stability, and biological activity. An accurate understanding of its molecular structure is paramount for predicting its behavior in chemical reactions, its interaction with biological targets, and for the rational design of new molecules in drug development.

This guide summarizes the known identifying and computed structural properties of TFDMS. Furthermore, it outlines standardized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques for determining the molecular structure of small organic compounds.

Molecular Identification

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 28048-17-1 | [1][2] |

| Chemical Formula | C₃H₆F₃NO₂S | [1][2] |

| Molecular Weight | 177.15 g/mol | [1][3] |

| SMILES | CN(C)S(=O)(=O)C(F)(F)F | [1] |

| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N | [1] |

Computed Molecular Structure

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the likely geometry of TFDMS. The connectivity of the atoms is depicted in the following diagram, generated from its known chemical formula and IUPAC name.

Public databases such as PubChem provide computed geometric parameters, including bond lengths, bond angles, and dihedral angles, derived from computational models. While these are theoretical values, they offer a reasonable approximation of the molecule's three-dimensional shape. A summary of these computed properties is presented in Table 2.

| Property | Value | Source |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 177.00713409 Da | [1] |

| Monoisotopic Mass | 177.00713409 Da | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Experimental Protocols for Structural Elucidation

While specific experimental data for TFDMS is not available, this section provides detailed, generalized methodologies for key experiments that would be employed for its structural characterization.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of TFDMS would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). Vapor diffusion or slow cooling techniques can also be employed.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

The logical workflow for this process is illustrated in the following diagram:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its connectivity and conformation in solution.

Methodology:

-

Sample Preparation: A small amount of purified TFDMS (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are detected.

-

Spectral Analysis:

-

¹H NMR: Would provide information on the number of different types of protons and their connectivity. For TFDMS, a singlet corresponding to the six equivalent protons of the two methyl groups would be expected.

-

¹³C NMR: Would show signals for the different carbon atoms. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The two equivalent methyl carbons would appear as a single peak.

-

¹⁹F NMR: This would be a crucial experiment, likely showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish correlations between different nuclei and confirm the connectivity of the molecule.

-

The logical relationship between the different NMR experiments in structural elucidation is shown below:

Conclusion

This technical guide has synthesized the available information regarding the molecular structure of this compound. While a definitive experimental structure is not yet publicly documented, the provided identifiers and computed data offer a solid foundation for researchers. The detailed, albeit generalized, experimental protocols for X-ray crystallography and NMR spectroscopy outline the necessary steps to obtain precise structural data. It is anticipated that future research will provide experimental validation of the computed structural parameters, further enhancing our understanding of this important fluorinated sulfonamide.

References

- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | C3H3F6NO4S2 | CID 59256915 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, a fluorinated sulfonamide with applications in various fields, including as a solvent for high-energy-density battery applications. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the replication and optimization of this synthesis.

Introduction

This compound, also known as N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), is a valuable compound due to the unique properties conferred by the trifluoromethyl group. The synthesis of this and other triflamides is of significant interest. The most direct and scalable approach involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This guide will focus on a recently developed, safe, and scalable method for this synthesis.

Synthesis Pathway

The primary route for the synthesis of this compound involves a nucleophilic substitution reaction between trifluoromethanesulfonyl chloride and dimethylamine. The reaction is typically carried out in an aqueous medium with cooling to control the exothermic nature of the reaction.

Experimental Protocols

Synthesis of Trifluoromethanesulfonyl Chloride

A common precursor for the main reaction is trifluoromethanesulfonyl chloride. A representative synthesis is provided below.

Procedure:

-

To a reactor equipped with a thermometer, distillation apparatus, and mechanical stirrer, add trifluoromethanesulfonic acid (1.0 mol).

-

Under an ice bath, slowly add thionyl chloride (6.0 mol).

-

Add a catalytic amount of N,N-dimethylformamide (0.1 mol).[1]

-

Slowly warm the mixture to room temperature and stir for 30 minutes.

-

Heat the reaction mixture to 40°C and continue stirring for 12 hours.[1]

-

After cooling to room temperature, the product is isolated by vacuum distillation.[1]

Synthesis of this compound

The following protocol is adapted from a safe and scalable synthesis.[2]

Materials:

-

Trifluoromethanesulfonyl chloride

-

Aqueous dimethylamine solution (e.g., 40 wt. %)

-

Water

-

Ice

Equipment:

-

Round-bottom flask or jacketed reactor

-

Mechanical stirrer

-

Addition funnel

-

Thermometer or temperature probe

Procedure:

-

Charge the reaction vessel with an aqueous solution of dimethylamine.

-

Cool the vessel to 0°C using an ice bath.

-

Slowly add trifluoromethanesulfonyl chloride to the stirred dimethylamine solution via the addition funnel, maintaining the temperature at or below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for several hours.

-

Upon completion, the reaction mixture is worked up. This typically involves separation of the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation.

References

Scalable manufacturing process for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

An In-depth Technical Guide to the Scalable Manufacturing of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a scalable manufacturing process for this compound (DMTMSA). The information compiled is based on published synthetic methodologies, with a focus on scalability, safety, and efficiency.

Introduction

This compound, also known as N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA), is a fluorinated sulfonamide that has garnered interest in various chemical applications, including as a solvent for high energy density batteries. Its unique properties necessitate a robust and scalable synthetic process for its production. This guide outlines such a process, emphasizing a recently developed methodology that is both safe and efficient for large-scale synthesis.

Synthesis Pathway

The primary synthetic route to this compound involves the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Quantitative Process Data

The following table summarizes key quantitative data from a reported scalable synthesis of DMTMSA.[1][2]

| Parameter | Value | Notes |

| Scale | Up to 155 g per batch | Demonstrates scalability of the process. |

| Yield | 92% | High yield indicates an efficient conversion. |

| Process Mass Intensity (PMI) | 9.1 | A low PMI signifies a green and mass-efficient process. |

| Solvent | Water | Use of water as a solvent enhances safety and reduces environmental impact. |

| Cooling | Ice bath | Simple and accessible cooling method. |

| Byproduct Management | 93% recovery of excess dimethylamine | Recovered dimethylamine can be recycled, reducing waste. |

Experimental Protocol: Scalable Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, based on a safe and scalable methodology.[1][2]

Materials and Equipment:

-

Trifluoromethanesulfonyl chloride (CF3SO2Cl)

-

Aqueous dimethylamine solution (e.g., 40 wt. % in water)

-

Water (deionized)

-

Large reaction vessel equipped with a mechanical stirrer, a temperature probe, and an addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Short-path distillation apparatus (for recovery of excess dimethylamine)

Procedure:

-

Reaction Setup:

-

Charge the reaction vessel with an aqueous solution of dimethylamine.

-

Cool the vessel to 0-5 °C using an ice bath.

-

Begin vigorous stirring.

-

-

Addition of Trifluoromethanesulfonyl Chloride:

-

Slowly add trifluoromethanesulfonyl chloride to the cooled dimethylamine solution via the addition funnel over a period of 1-2 hours.

-

Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

The reaction can be monitored by TLC or GC-MS to ensure completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Allow the layers to separate. The product, this compound, will form a distinct organic layer.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain high-purity this compound.

-

-

Recovery of Excess Dimethylamine:

Experimental Workflow

The following diagram illustrates the general workflow for the scalable synthesis of this compound.

Safety Considerations

-

Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated area.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The described process for the synthesis of this compound offers a scalable, safe, and efficient route to this valuable compound. The use of water as a solvent, coupled with high yields and the ability to recycle excess reagents, makes this a green and economically viable manufacturing process suitable for industrial applications.[1][2]

References

An In-depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physical Properties

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is a fluorinated organic compound. Its basic chemical and physical properties are summarized in the table below. This data is primarily computed and aggregated from various chemical databases.[1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Dimethyltrifluoromethanesulfonamide |

| CAS Number | 28048-17-1 |

| Molecular Formula | C₃H₆F₃NO₂S |

| Molecular Weight | 177.15 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >98.0% (GC) |

| InChI | InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 |

| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C(F)(F)F |

Hazard Identification and Safety Data

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for the hazardous properties of chemicals. The GHS classification for this compound, as aggregated from multiple sources, is presented below.[1][2] It is important to note that some suppliers' safety data sheets indicate that toxicological data is unavailable for certain endpoints.[3]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Flame | Warning |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Precautionary Statements:

A comprehensive list of precautionary statements is provided by chemical suppliers.[2][3][4][5] Key precautions include:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2][3]

-

Response: If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[2][3][5]

-

Storage: Store in a well-ventilated place. Keep cool. Keep container tightly closed.[2][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2][4]

Experimental Protocols

A core requirement of this technical guide was to provide detailed methodologies for key experiments. However, a thorough search of scientific literature and public databases did not yield specific experimental protocols for the determination of the physicochemical and toxicological properties of this compound.

Generally, such data is obtained through standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

-

Acute Oral Toxicity would typically be determined using OECD Test Guideline 420, 423, or 425.

-

Skin Irritation would be assessed following OECD Test Guideline 404.

-

Eye Irritation would be evaluated using OECD Test Guideline 405.

-

Flammability of liquids is determined using methods like the Pensky-Martens closed-cup tester (ASTM D93).

Without access to the specific study reports for this compound, it is not possible to provide the exact methodologies used.

Reactivity Profile

Detailed reactivity studies for this compound are not widely available. However, information on the general class of trifluoromethanesulfonamides suggests that the triflyl (CF₃SO₂) group is a very strong electron-withdrawing substituent.[6] This high electrophilicity can influence the reactivity of the molecule. Trifluoromethanesulfonamides can undergo various reactions, including N-halogenation and N-alkylation.[7] They have been used in organic synthesis as reagents, catalysts, and additives.[6] The specific reactivity of the N,N-dimethylated form will be influenced by the presence of the two methyl groups on the nitrogen atom.

Synthesis

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the synthesis of N,N-dialkylsulfonamides can generally be achieved by reacting the corresponding sulfonyl chloride with a secondary amine. In this case, trifluoromethanesulfonyl chloride would be reacted with dimethylamine.

A generalized reaction is as follows: CF₃SO₂Cl + 2(CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl

The reaction would typically be carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed. Purification would likely involve extraction and distillation.

Biological Signaling Pathways

A comprehensive search of the scientific literature, including databases such as PubMed and PubChem, did not reveal any studies linking this compound to any specific biological signaling pathways. Its primary applications appear to be in synthetic chemistry and potentially as a solvent or additive in materials science, such as in battery electrolytes.[2] There is no evidence to suggest it has been investigated for its effects on biological systems in the context of drug development.

Visualizations

Logical Relationship of GHS Hazards

References

- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28048-17-1 | TCI AMERICA [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound | 28048-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. angenechemical.com [angenechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Trifluoromethanesulfonamide and its derivatives_Chemicalbook [chemicalbook.com]

Physical and chemical properties of N,N-Dimethyltrifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltrifluoromethanesulfonamide, a fluorinated sulfonamide, is a compound of growing interest in various scientific fields, particularly in the development of advanced electrolyte systems for next-generation batteries. Its unique combination of high thermal and electrochemical stability, along with its flame-retardant properties, makes it a promising candidate for applications demanding robust and safe materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Dimethyltrifluoromethanesulfonamide, including detailed spectral data and experimental protocols for its synthesis, purification, and analysis.

Physical Properties

N,N-Dimethyltrifluoromethanesulfonamide is a colorless to light yellow liquid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₃NO₂S | - |

| Molecular Weight | 177.15 g/mol | - |

| Boiling Point | 42 °C at 12 mmHg | [1] |

| Specific Gravity | 1.39 (20/20 °C) | [1] |

| Melting Point | 42-45 °C | [2] |

| Density | 1.374 g/cm³ | [2] |

| pKa | -7.81 ± 0.40 | [2] |

Chemical Properties

Solubility

Stability and Reactivity

N,N-Dimethyltrifluoromethanesulfonamide is recognized for its high thermal and electrochemical stability, which is a key attribute for its application in electrolytes.[3][4] The trifluoromethyl group enhances the compound's stability. While specific data on its reactivity with strong acids and bases is not extensively detailed in the available literature, sulfonamides, in general, can undergo hydrolysis under acidic or basic conditions, although the conditions required can be harsh. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the S-N bond.

Spectral Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of N,N-Dimethyltrifluoromethanesulfonamide.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups attached to the nitrogen atom. The chemical shift of this singlet would be influenced by the electron-withdrawing trifluoromethanesulfonyl group.

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbons and the quaternary carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is characteristically found in a specific region of the spectrum.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is a key identifier for the CF₃ group.

Detailed, experimentally obtained NMR spectra with peak assignments were not available in the public domain at the time of this review.

Infrared (IR) Spectroscopy

The infrared spectrum of N,N-Dimethyltrifluoromethanesulfonamide will display characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

-

S=O stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group.

-

C-F stretching: Strong absorption bands characteristic of the trifluoromethyl group.

-

C-N stretching: A band corresponding to the stretching of the carbon-nitrogen bond.

-

C-H stretching and bending: Absorptions for the methyl groups.

A detailed, experimentally obtained IR spectrum with peak assignments was not available in the public domain at the time of this review.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N,N-Dimethyltrifluoromethanesulfonamide, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. The presence of the CF₃ group will also lead to characteristic fragmentation patterns.

A detailed, experimentally obtained mass spectrum with fragmentation analysis was not available in the public domain at the time of this review.

Experimental Protocols

Synthesis of N,N-Dimethyltrifluoromethanesulfonamide

A safe and scalable synthesis procedure has been described, which avoids the need for specialized glassware and uses water as the solvent.[3]

Workflow for the Synthesis of N,N-Dimethyltrifluoromethanesulfonamide

Caption: General workflow for the synthesis of N,N-Dimethyltrifluoromethanesulfonamide.

Detailed Protocol:

-

Reaction Setup: A three-neck flask is charged with a 40% w/w aqueous solution of dimethylamine. The flask is cooled in an ice bath.

-

Addition: Triflic anhydride is added dropwise to the cooled dimethylamine solution with vigorous stirring. The temperature should be carefully monitored and maintained.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

Work-up: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction with a suitable organic solvent, washing of the organic layer to remove impurities, and drying over an anhydrous salt.

-

Purification: The crude product can be purified by distillation. Excess dimethylamine can be recovered from the aqueous layer via a simple short-path distillation.[3]

Purification

Vacuum Distillation: For purification of the final product, vacuum distillation is a suitable method, especially given its boiling point at reduced pressure.

Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Sample Charging: Charge the distillation flask with the crude N,N-Dimethyltrifluoromethanesulfonamide.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of N,N-Dimethyltrifluoromethanesulfonamide and identifying any potential impurities.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the main component from any impurities.

-

Mass Spectrometric Detection: The mass spectrometer should be operated in electron ionization (EI) mode to generate a fragmentation pattern for identification.

NMR Spectroscopy:

Sample Preparation for NMR:

-

Dissolution: Dissolve a small amount of the purified N,N-Dimethyltrifluoromethanesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer with appropriate parameters.

Safety and Handling

N,N-Dimethyltrifluoromethanesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and vapor.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of N,N-Dimethyltrifluoromethanesulfonamide currently being explored is as a co-solvent or additive in electrolytes for high-energy-density batteries, such as lithium-metal batteries.[3][4] Its properties contribute to improved safety and performance of these electrochemical devices. It is also used as a highly flame-resistant solvent in other electrochemical cells and capacitors.[5]

Conclusion

N,N-Dimethyltrifluoromethanesulfonamide is a specialty chemical with significant potential, particularly in the field of energy storage. This guide provides a foundational understanding of its physical and chemical properties. Further research to generate a complete and publicly available dataset of its spectral and solubility characteristics would be highly beneficial for the scientific community and would accelerate its adoption in various applications.

References

An In-depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA), a fluorinated sulfonamide of growing interest in various chemical applications, including as a solvent in high-energy density batteries. This document consolidates available data on its physicochemical properties, stability, and reactivity, along with detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₃NO₂S | [2][3] |

| Molecular Weight | 177.15 g/mol | [2][3] |

| CAS Number | 28048-17-1 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Melting Point | 42-45 °C | [4] |

| Boiling Point | 42.5 °C at 12 Torr | [4] |

| Density | 1.374 g/cm³ | [4] |

| pKa (Predicted) | -7.81 ± 0.70 | [4] |

| InChIKey | GSIWUFBWQIELGP-UHFFFAOYSA-N | [2][3] |

| SMILES | CN(C)S(=O)(=O)C(F)(F)F | [2][3] |

Stability Profile

While specific quantitative data on the thermal and hydrolytic stability of pure this compound is limited in publicly available literature, its stability can be inferred from its applications and the general characteristics of related compounds.

Thermal Stability

No specific thermal decomposition temperature for this compound from thermogravimetric analysis (TGA) has been reported. However, its use as a solvent in high-voltage lithium-ion batteries suggests a high degree of thermal stability.[5] Electrolytes in these applications must withstand elevated temperatures without significant decomposition. General thermal decomposition of related electrolytes can occur at temperatures above 100°C, though this is highly dependent on the specific composition of the electrolyte mixture.[5] A safety data sheet for the compound indicates that thermal decomposition can lead to the release of irritating gases and vapors.

Hydrolytic Stability

The hydrolytic stability of sulfonamides is generally high, particularly under neutral and acidic conditions. The hydrolysis of sulfonamides can be catalyzed by both acid and base.[6][7] The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence the stability of the S-N bond. While specific kinetic data for the hydrolysis of this compound at different pH values is not available, it is anticipated to be relatively stable in aqueous solutions, especially around neutral pH.

Electrochemical Stability

The application of this compound as a solvent in high-voltage rechargeable batteries indicates a wide electrochemical stability window.[8][9][10] This is a critical property for electrolyte solvents, as they must remain inert at the high and low potentials experienced at the cathode and anode, respectively. The electrochemical stability window for electrolytes containing related bis(trifluoromethanesulfonyl)imide anions can range from 4.1 to 6.1 V.[11]

Reactivity Profile

The reactivity of this compound is dominated by the presence of the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This group significantly influences the nature of the sulfur-nitrogen bond.

General Reactivity

Triflamides, the class of compounds to which this compound belongs, are known for their enhanced reactivity compared to other sulfonamides. The triflyl group acts as a strong activating group, making the sulfur atom highly electrophilic and the triflate anion an excellent leaving group.[12]

Caption: General reactivity pathways of DMTMSA.

Reaction with Nucleophiles

The highly electrophilic sulfur atom in this compound is susceptible to attack by nucleophiles. While specific studies on its reaction with various nucleophiles are not extensively documented, reactions with strong nucleophiles could potentially lead to the cleavage of the S-N bond. For instance, triflamides can react with amines under basic conditions.[1][13]

S-N Bond Cleavage

The S-N bond in triflamides can be cleaved under certain conditions. For example, reductive cleavage of the N-S bond in sulfonamides can be achieved using reducing agents.[14] Homolytic cleavage of the N-S bond in related vinyl triflimides has been demonstrated through triplet-triplet energy transfer.[3][8][15]

Experimental Protocols

Synthesis of this compound

A safe and scalable synthesis of this compound has been reported. The following protocol is adapted from the literature.

Reaction:

CF₃SO₂Cl + 2 (CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl

Materials:

-

Trifluoromethanesulfonyl chloride (TfCl)

-

Dimethylamine (in aqueous solution or as a gas)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

A solution of trifluoromethanesulfonyl chloride in dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of dimethylamine and triethylamine in dichloromethane is added dropwise to the cooled solution of trifluoromethanesulfonyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with water to remove triethylamine hydrochloride and any excess dimethylamine.

-

The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation under reduced pressure to afford pure this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. N,N-Dimethyltrifluoromethanesulfonamide CAS#: 28048-17-1 [chemicalbook.com]

- 5. boa.unimib.it [boa.unimib.it]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethyltrifluoromethanesulfonamide | 28048-17-1 [chemicalbook.com]

- 11. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6 [organic-chemistry.org]

- 15. Homolytic N-S Bond Cleavage in Vinyl Triflimides Enabled by Triplet-Triplet Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDMSA), a compound of interest in various chemical and pharmaceutical research areas. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols for the synthesis and characterization of TFDMSA are also included to facilitate replication and further investigation.

Chemical Identity

This compound, also known as N,N-Dimethyltrifluoromethanesulfonamide, is a fluorinated organic compound with the following identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 28048-17-1 |

| Molecular Formula | C₃H₆F₃NO₂S |

| Molecular Weight | 177.15 g/mol |

| SMILES | CN(C)S(=O)(=O)C(F)(F)F |

| InChI Key | GSIWUFBWQIELGP-UHFFFAOYSA-N |

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the known ¹H and ¹⁹F NMR spectral data for TFDMSA.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.24 | Singlet | 6H | -N(CH₃)₂ |

Solvent: Acetonitrile-d₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm |

| -75.91 |

Solvent: Acetonitrile-d₃, Spectrometer Frequency: 376 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a full spectrum with peak assignments for this compound is not available in the public domain, characteristic absorption bands can be predicted based on its structure.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2950 | C-H | Stretching |

| ~1350 | S=O | Asymmetric Stretch |

| ~1150 | S=O | Symmetric Stretch |

| ~1200-1000 | C-F | Stretching |

| ~750 | C-S | Stretching |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| Property | Value |

| Molecular Ion (M⁺) | 177.0071 |

| Ionization Mode | Not Reported |

Experimental Protocols

This section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

Materials:

-

Dimethylamine (2 M solution in THF)

-

Triethylamine

-

Dichloromethane (DCM)

-

Trifluoromethanesulfonic anhydride

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 50 mL of 2 M dimethylamine in THF (0.1 mol), 15 mL of triethylamine (0.108 mol), and 20 mL of DCM.

-

Cool the reaction mixture to -78 °C under a nitrogen atmosphere.

-

Slowly add trifluoromethanesulfonic anhydride to the cooled solution.

-

Allow the reaction to proceed at -78 °C for a specified time, followed by gradual warming to room temperature.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation (boiling point: 115-120 °C at 1 atm) to yield the colorless product.

NMR Spectroscopic Analysis[1]

Instrumentation:

-

400 MHz NMR spectrometer for ¹H NMR

-

376 MHz NMR spectrometer for ¹⁹F NMR

Sample Preparation:

-

Dissolve a small amount of the purified this compound in deuterated acetonitrile (Acetonitrile-d₃).

Data Acquisition:

-

Acquire ¹H and ¹⁹F NMR spectra according to standard instrument protocols.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Conclusion

This technical guide has consolidated the available spectroscopic data and experimental protocols for this compound. While key ¹H and ¹⁹F NMR data have been presented along with a reliable synthetic method, a complete spectroscopic profile including experimental ¹³C NMR, detailed IR, and mass spectrometry fragmentation data remains an area for future investigation. The information provided herein serves as a valuable resource for researchers and professionals engaged in work involving this compound.

References

In-Depth Technical Guide to 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, with the IUPAC name This compound , is a fluorinated organic compound of interest for its unique physicochemical properties.[1][2] Its molecular structure, featuring a trifluoromethyl group attached to a sulfonamide moiety, imparts high thermal and chemical stability. While the trifluoromethyl group is a common functional group in medicinal chemistry known to enhance metabolic stability and bioavailability of drug candidates, the primary documented application of this specific compound lies in the field of electrochemistry as a component of electrolytes for high-voltage batteries.[3]

This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, presenting available data in a structured format to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. The data is a combination of experimentally determined values from commercial suppliers and computed properties from publicly available databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28048-17-1 | American Elements[2] |

| Molecular Formula | C₃H₆F₃NO₂S | PubChem[1] |

| Molecular Weight | 177.15 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | TCI |

| Boiling Point | 42 °C at 12 mmHg | TCI |

| Computed XLogP3-AA | 0.7 | PubChem[1] |

| Computed Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Purity | >98.0% (GC) | TCI |

Synthesis

General Experimental Protocol

The following is a generalized protocol based on standard organic synthesis procedures for sulfonamide formation.[4]

Reaction: CF₃SO₂Cl + 2 (CH₃)₂NH → CF₃SO₂N(CH₃)₂ + (CH₃)₂NH₂Cl

Materials:

-

Trifluoromethanesulfonyl chloride

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) if starting from dimethylamine hydrochloride

-

Water (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trifluoromethanesulfonyl chloride in an anhydrous aprotic solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (approximately 2.2 equivalents) to the cooled solution of trifluoromethanesulfonyl chloride with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution. If using dimethylamine hydrochloride, 3.2 equivalents of a non-nucleophilic base should be added.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, a leading chemical supplier confirms the structure via NMR. Based on the molecular structure, the following spectral characteristics are expected:

-

¹H NMR: A singlet in the range of 2.5-3.5 ppm corresponding to the six equivalent protons of the two methyl groups.

-

¹³C NMR: A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, and a singlet for the two equivalent methyl carbons.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-N stretching, and C-F stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 177, along with fragmentation patterns corresponding to the loss of methyl groups and the trifluoromethyl group.

Applications in Drug Development and Beyond

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. However, there is no specific information in the reviewed literature detailing the application of this compound in drug development or its interaction with biological targets.

The primary documented application of this compound is in the field of electrochemistry. A patent describes its use as a component of an electrolyte in ultra-high-voltage rechargeable batteries.[3] In this context, it is referred to as N,N-dimethyltrifluoromethanesulfonamide (DMTMSA) and is used in conjunction with lithium bis(fluorosulfonyl)imide (LiFSI). The sulfonamide-based electrolyte is reported to contribute to the stability and performance of batteries with transition metal oxide cathodes and lithium metal or graphite anodes.[3]

Logical Relationship in Battery Electrolyte Application

Caption: Logical diagram illustrating the application of DMTMSA in battery electrolytes.

Conclusion

This compound is a fluorinated sulfonamide with established physical properties and a clear synthetic route. While its structural motifs are relevant to medicinal chemistry, its current, documented application is primarily in the materials science domain, specifically in the formulation of advanced electrolytes for high-energy storage devices. For researchers in drug development, this compound may serve as a building block for more complex molecules, leveraging the known benefits of the trifluoromethyl group. Further research is needed to explore its potential biological activity and to fully characterize its spectroscopic properties.

References

- 1. This compound | C3H6F3NO2S | CID 179504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. EP4295431A1 - Ultra-high-voltage rechargeable batteries with sulfonamide-based electrolytes - Google Patents [patents.google.com]

- 4. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

Methodological & Application

Application Notes and Protocols: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, also known as N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) or Triflyl-dimethylamide (TFDM), is a fluorinated sulfonamide with the chemical formula C₃H₆F₃NO₂S. While its application as a reagent in mainstream organic synthesis is not widely documented in scientific literature, its unique properties as a polar, aprotic, and highly stable solvent are gaining attention, particularly in the field of electrochemistry. This document provides an overview of its synthesis, physical properties, and potential applications as a specialized solvent in organic synthesis, drawing upon available data.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a molecular weight of 177.15 g/mol . Its key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 28048-17-1 |

| Molecular Formula | C₃H₆F₃NO₂S |

| Molecular Weight | 177.15 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity (typical) | >98.0% (GC) |

Applications in Organic Synthesis: A Specialized Solvent

Current literature primarily highlights the use of this compound as a highly flame-resistant and electrochemically stable solvent, particularly for applications in high energy density batteries.[1] Its utility as a solvent in broader organic synthesis is an emerging area of interest. Based on its properties, TFDM can be considered a polar aprotic solvent, potentially offering unique reactivity and selectivity in various chemical transformations.

Potential Advantages as a Solvent:

-

High Polarity: Facilitates the dissolution of polar and charged species, including reaction intermediates and catalysts.

-

Aprotic Nature: Lacks acidic protons, making it suitable for reactions involving strong bases and nucleophiles that would be quenched by protic solvents.

-

High Thermal and Electrochemical Stability: Allows for a wide range of reaction temperatures and makes it suitable for electrochemical synthesis.

-

Low Flammability: Offers a safer alternative to many common volatile organic solvents.

While specific examples of TFDM as a solvent in a wide array of organic reactions are not yet prevalent in the literature, its properties suggest potential utility in reactions such as:

-

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2): Its polarity can help to stabilize charged intermediates and transition states.

-

Cross-Coupling Reactions: Its ability to dissolve organometallic catalysts and reagents could be beneficial.

-

Reactions Requiring High Temperatures: Its thermal stability would be an asset.

Further research is needed to fully explore and document the "solvent effects" of this compound on reaction rates, yields, and selectivities in various organic transformations.

Experimental Protocols

Synthesis of this compound

A safe and scalable, one-step synthesis of this compound has been developed, which is highly mass-efficient and avoids the need for specialized glassware.[1][2] The procedure involves the direct triflation of dimethylamine.

Materials:

-

Triflic anhydride (Tf₂O)

-

Aqueous dimethylamine (40 wt %)

-

Water

-

Ice

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

An aqueous solution of dimethylamine is cooled in an ice bath.

-

Triflic anhydride is added dropwise to the cooled dimethylamine solution while maintaining the temperature.

-

Following the addition, the reaction mixture is stirred and allowed to warm to room temperature.

-

The product, this compound, is then isolated. Due to its partial water solubility, an extraction with a suitable organic solvent may be necessary.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the final product.

A study reported synthesizing up to 155 g of the compound in a single batch with a 92% yield using this method.[1][2] The process is noted for its high mass efficiency, and excess dimethylamine can be recovered and recycled.[1][2]

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of TFDM.

Potential Role in a Nucleophilic Substitution Reaction

Caption: Hypothetical role of TFDM in an Sₙ2 reaction.

References

Application Notes: 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide - A Critical Evaluation for Trifluoromethylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to molecules. Consequently, the development of novel and efficient trifluoromethylating agents is of paramount importance. This document addresses the potential utility of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (TFDM) as a trifluoromethylating agent.

Following an extensive review of the scientific literature, we conclude that This compound is not a recognized or viable reagent for trifluoromethylation reactions under standard synthetic conditions. No published data, experimental protocols, or mechanistic studies support its use for transferring a trifluoromethyl group to organic substrates.

The inherent stability of the trifluoromethanesulfonyl group (CF₃SO₂) prevents the facile generation of a trifluoromethyl radical (•CF₃), anion (CF₃⁻), or cation (CF₃⁺) necessary for trifluoromethylation. The primary reactivity of trifluoromethanesulfonamides is centered on reactions involving the nitrogen atom or condensation chemistry.

Therefore, this document will pivot to provide a concise overview of established and effective trifluoromethylating agents. Researchers seeking to incorporate a trifluoromethyl moiety into their molecules are strongly encouraged to consider these well-validated alternatives.

Established Strategies for Trifluoromethylation

A plethora of reliable methods for trifluoromethylation have been developed, broadly categorized by the nature of the trifluoromethyl species generated. Below is a summary of the most common approaches and reagents.

Radical Trifluoromethylation

This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then add to unsaturated bonds or participate in C-H functionalization of (hetero)arenes.

Key Reagents & Methods:

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A cost-effective and bench-stable solid that generates •CF₃ upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.

-

Trifluoroiodomethane (CF₃I): A gaseous reagent that can generate •CF₃ under photolytic or radical initiation conditions.

-

Umemoto's Reagents: Electrophilic trifluoromethylating agents that can also serve as •CF₃ precursors under photoredox conditions.

-

Togni's Reagents: Hypervalent iodine compounds that are effective electrophilic trifluoromethylating agents and can generate •CF₃ under photoredox or thermal conditions.

Generalized Workflow for Radical Trifluoromethylation:

Caption: Generalized workflow for radical trifluoromethylation.

Nucleophilic Trifluoromethylation

This method relies on the generation of a trifluoromethyl anion equivalent (CF₃⁻), which can then attack electrophilic centers such as carbonyls, imines, and alkyl halides.

Key Reagents & Methods:

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): A widely used, stable liquid that releases a CF₃⁻ equivalent in the presence of a fluoride source (e.g., TBAF, CsF) or other nucleophilic activators.

-

Fluoroform (HCF₃): An inexpensive gas that can be deprotonated with a strong base to generate CF₃⁻ in situ.

Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde with TMSCF₃

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv.) and dry tetrahydrofuran (THF, 5 mL).

-

Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol, 1.5 equiv.) to the solution.

-

Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the corresponding trifluoromethylated alcohol.

Electrophilic Trifluoromethylation

In this approach, an electrophilic trifluoromethylating agent delivers a "CF₃⁺" equivalent to a nucleophilic substrate, such as enolates, silyl enol ethers, and electron-rich aromatic compounds.

Key Reagents:

-

Togni's Reagents: A class of hypervalent iodine compounds that are bench-stable and highly effective for the trifluoromethylation of a wide range of nucleophiles.

-

Umemoto's Reagents: S-(Trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.

-

Shibata's Reagents: N-Trifluoromethylated sulfoximines that serve as electrophilic trifluoromethyl sources.

Signaling Pathway for Electrophilic Trifluoromethylation: